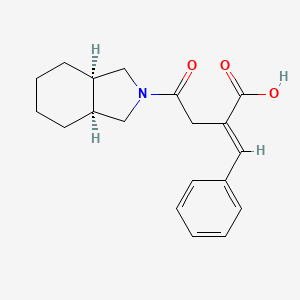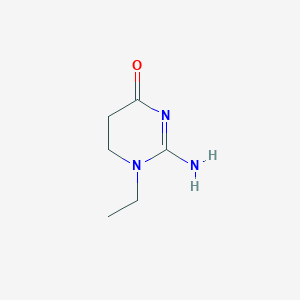![molecular formula C5H10N2 B13100871 Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
Spiro[2.2]pentane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[22]pentane-1,4-diamine is a unique organic compound characterized by its spirocyclic structure The spiro[22]pentane core consists of two cyclopropane rings sharing a single carbon atom, creating a highly strained and rigid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[22]pentane-1,4-diamine typically involves the formation of the spiro[2One common method involves the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with ground zinc metal to form the spiro[2.2]pentane core . The subsequent introduction of amine groups can be achieved through nucleophilic substitution reactions using ammonia or primary amines under controlled conditions .
Industrial Production Methods
Industrial production of spiro[2.2]pentane-1,4-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.2]pentane-1,4-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce various functional groups at the amine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenated compounds, ammonia, primary amines.
Major Products Formed
Oxidation: Amine oxides, nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized spiro[2.2]pentane derivatives.
Aplicaciones Científicas De Investigación
Spiro[2.2]pentane-1,4-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of spiro[2.2]pentane-1,4-diamine involves its interaction with specific molecular targets and pathways. The rigid and strained spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting their activity. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.2]pentane: The parent compound without the amine groups, used as a reference for studying the effects of functionalization.
Spiro[3.3]heptane: A larger spirocyclic compound with different ring strain and reactivity.
Spiro[4.4]nonane: An even larger spirocyclic compound with unique chemical properties.
Uniqueness
Spiro[2.2]pentane-1,4-diamine is unique due to its highly strained spirocyclic structure combined with the presence of reactive amine groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C5H10N2 |
|---|---|
Peso molecular |
98.15 g/mol |
Nombre IUPAC |
spiro[2.2]pentane-2,5-diamine |
InChI |
InChI=1S/C5H10N2/c6-3-1-5(3)2-4(5)7/h3-4H,1-2,6-7H2 |
Clave InChI |
FTFVKOKWZFGOOH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12CC2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)

![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)






![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)


